molecular formula C25H24FN3O2S2 B2610212 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide CAS No. 894243-44-8

2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide

Cat. No. B2610212
CAS RN: 894243-44-8
M. Wt: 481.6
InChI Key: MYYPAJJTTSKZID-UHFFFAOYSA-N
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Description

2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C25H24FN3O2S2 and its molecular weight is 481.6. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research on similar thieno[3,2-d]pyrimidin compounds has provided quantum chemical insights into their molecular structures, including equilibrium geometry, vibrational assignments, and natural bond orbital calculations. Studies employing spectroscopic methods like FT-IR and FT-Raman spectra have been crucial in characterizing these compounds. These analyses contribute to a deeper understanding of the compound's molecular behavior and potential interactions with biological targets (Mary et al., 2020).

Crystallographic Studies

Crystal structure analysis of related compounds has revealed insights into their conformational behavior and intermolecular interactions. Such studies are fundamental in understanding the compound's solid-state properties and its potential for forming stable crystal lattices, which is essential for drug formulation and stability (Subasri et al., 2016).

Antiviral Potency

Investigations into the antiviral potency of thieno[3,2-d]pyrimidin derivatives, particularly against targets like SARS-CoV-2, have been a significant area of research. Molecular docking studies suggest that certain derivatives can interact with viral proteases, indicating potential therapeutic applications in treating viral infections (Mary et al., 2020).

Anticancer Activity

Research on thieno[3,2-d]pyrimidine derivatives has also explored their potential as anticancer agents. Synthesis and evaluation of these compounds against various cancer cell lines have shown promising results, with some derivatives exhibiting significant cytotoxicity. This suggests potential applications in developing new anticancer therapies (Hosamani et al., 2015).

Drug Likeness and Pharmacokinetic Properties

The drug-likeness and pharmacokinetic properties of thieno[3,2-d]pyrimidin derivatives, including absorption, distribution, metabolism, excretion, and toxicity, have been assessed to determine their suitability as drug candidates. Such studies are crucial for advancing these compounds through the drug development pipeline (Mary et al., 2020).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2S2/c1-17(7-8-18-5-3-2-4-6-18)27-22(30)16-33-25-28-21-13-14-32-23(21)24(31)29(25)15-19-9-11-20(26)12-10-19/h2-6,9-14,17H,7-8,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYPAJJTTSKZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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